molecular formula C15H23N B12869250 3-Ethyl-2-(3-phenylpropyl)pyrrolidine

3-Ethyl-2-(3-phenylpropyl)pyrrolidine

Cat. No.: B12869250
M. Wt: 217.35 g/mol
InChI Key: SXOZOAZLZOOHGF-UHFFFAOYSA-N
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Description

3-Ethyl-2-(3-phenylpropyl)pyrrolidine is a pyrrolidine derivative featuring a bicyclic amine structure with two substituents: an ethyl group at position 3 and a 3-phenylpropyl group at position 2.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3-ethyl-2-(3-phenylpropyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-2-14-11-12-16-15(14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14-16H,2,6,9-12H2,1H3

InChI Key

SXOZOAZLZOOHGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with an aromatic aldehyde to form an imine intermediate, which is then reduced to yield the desired pyrrolidine . Another approach involves the use of primary amines and diols in the presence of a Cp*Ir complex to catalyze the N-heterocyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-coupling reactions, making the process more practical and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-phenylpropyl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

1-(3-Phenylpropyl)pyrrolidine (3aw)

Structural Differences :

  • Substituent Position : The phenylpropyl group is attached to position 1 of the pyrrolidine ring in 3aw, whereas in the target compound, it is at position 2.
  • Additional Substituent : The target compound has an ethyl group at position 3, absent in 3aw.

Physicochemical Properties :

  • Molecular Weight : 3aw: 190.19 g/mol; target compound: ~218 g/mol (estimated).
  • Lipophilicity : The ethyl group in the target compound increases its Log Kow (estimated ~2.5 vs. 2.18 for 3aw), enhancing membrane permeability .

Pyrrobutamine (1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine)

Structural Differences :

  • Substituent Complexity : Pyrrobutamine has a chlorophenyl-substituted butenyl chain, whereas the target compound has a 3-phenylpropyl group.
  • Electronic Effects : The chlorine atom in Pyrrobutamine introduces electron-withdrawing effects, altering electronic distribution compared to the purely hydrophobic phenylpropyl group in the target compound .

Pharmacological Activity :

  • Pyrrobutamine is an antihistamine, suggesting pyrrolidine derivatives with aromatic substituents can target histamine receptors. The target compound’s lack of electronegative groups may limit similar activity but enhance interactions with hydrophobic enzyme pockets .

(5-Methyl-2-(3-phenylpropyl)oxazol-4-yl)(pyrrolidin-1-yl)methanone (Compound 31)

Structural Differences :

  • Heterocyclic Core : Compound 31 incorporates an oxazole ring linked to pyrrolidine, unlike the purely aliphatic target compound.
  • Substituent Position : The phenylpropyl group is attached to the oxazole ring rather than the pyrrolidine .

Physicochemical and Pharmacokinetic Properties

Property 3-Ethyl-2-(3-phenylpropyl)pyrrolidine (Estimated) 1-(3-Phenylpropyl)pyrrolidine (3aw) Pyrrobutamine
Molecular Weight (g/mol) ~218 190.19 326.88
Log Kow ~2.5 2.18 4.1 (estimated)
Water Solubility Moderate (~100–500 mg/L) 1289 mg/L Low (<100 mg/L)
Key Substituents 3-Ethyl, 2-(3-phenylpropyl) 1-(3-phenylpropyl) Chlorophenyl-butenyl
  • Lipophilicity : The target compound’s higher Log Kow compared to 3aw suggests better blood-brain barrier penetration.
  • Solubility : The phenylpropyl group reduces water solubility compared to simpler pyrrolidines but enhances binding to hydrophobic targets .

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